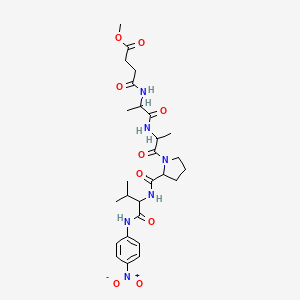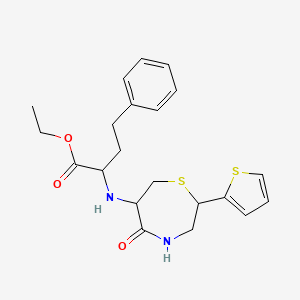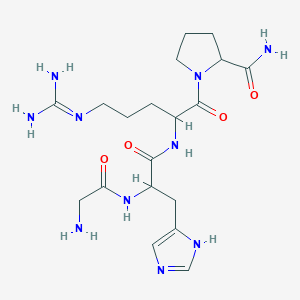![molecular formula C19H23N7O8 B13384071 N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folic acid dihydrate, also known as vitamin B9, is a synthetic form of folate, a water-soluble B vitamin. It plays a crucial role in the formation of red blood cells and is essential for DNA synthesis and repair. Folic acid dihydrate is commonly used in dietary supplements and fortified foods to prevent folate deficiency and related health issues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Folic acid dihydrate can be synthesized through a multi-step chemical process. One common method involves the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine . The reaction is typically carried out in an aqueous solution under controlled pH conditions to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, folic acid dihydrate is produced using large-scale chemical synthesis. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets pharmaceutical standards. The compound is then crystallized and purified to obtain the dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Folic acid dihydrate undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to dihydrofolic acid and further to tetrahydrofolic acid.
Reduction: The compound can be reduced to form active coenzymes like tetrahydrofolate.
Substitution: Folic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Dihydrofolic acid and tetrahydrofolic acid.
Reduction: Tetrahydrofolate and other reduced folate derivatives.
Substitution: Various substituted folate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Folic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Essential for studying cellular processes involving DNA synthesis and repair.
Medicine: Used in the treatment of folate deficiency anemia and as a supplement during pregnancy to prevent neural tube defects.
Industry: Incorporated into fortified foods and dietary supplements to enhance nutritional value.
Mecanismo De Acción
Folic acid dihydrate exerts its effects by being converted into its active form, tetrahydrofolate, within the body. Tetrahydrofolate acts as a coenzyme in various metabolic pathways, including the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. It also plays a role in the remethylation of homocysteine to methionine, thereby reducing homocysteine levels and supporting cardiovascular health .
Comparación Con Compuestos Similares
Similar Compounds
Folate: The naturally occurring form of vitamin B9 found in foods.
5-Methyltetrahydrofolate (5-MTHF): The active form of folate in the body.
Dihydrofolic acid: An intermediate in the reduction of folic acid to tetrahydrofolate.
Uniqueness
Folic acid dihydrate is unique in its stability and ease of use in supplements and fortified foods compared to naturally occurring folate, which is less stable and more prone to degradation. Additionally, folic acid dihydrate is more efficiently absorbed and utilized by the body compared to other forms of folate .
Propiedades
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNNYOEHBJUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)

![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)
![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)



![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)

![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)


![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)
